(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid
Overview
Description
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid is a compound that combines the structural features of an indole, a boronic acid, and a tert-butyldimethylsilyl group
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to form cyclic boronic esters with 1,2- or 1,3-diol groups, which are common motifs in biological molecules . This interaction can lead to changes in the target molecule’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids have been used in drug delivery and in the sensing and separation of carbohydrate derivatives . They are also known to participate in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst . It can also be used in the preparation of α-imino aldehydes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the tert-butyldimethylsilyl-protected indole . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride under appropriate conditions.
Reduction: The boronic acid group can be reduced to a borane or a borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid
- 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester
Uniqueness
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the indole ring, which can influence its reactivity and potential applications. The tert-butyldimethylsilyl group provides additional stability and protection, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVCXCOXCPCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402532 | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-60-6 | |
Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913835-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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